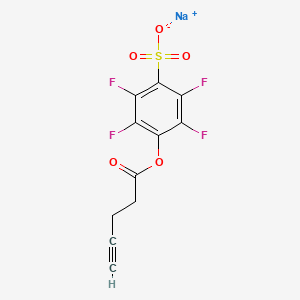
4-(1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylethynyl)-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DC271 is a synthetic retinoid compound known for its role as a retinoic acid receptor (RAR) agonist. It mimics the cellular effects of endogenous all-trans-retinoic acid (ATRA) and synthetic retinoids like EC23 by binding to retinoid protein machinery such as cellular retinoic acid-binding protein II (CRABPII). This binding facilitates the translocation of ATRA into the nucleus, where it can exert its biological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DC271 is synthesized through a series of chemical reactions involving the coupling of specific organic molecules. The key steps include:
Formation of the Quinoline Core: The synthesis begins with the formation of a quinoline core structure, which is achieved through cyclization reactions.
Ethynylation: An ethynyl group is introduced to the quinoline core via a Sonogashira coupling reaction.
Benzoic Acid Addition: The final step involves the addition of a benzoic acid moiety to the ethynylated quinoline core, resulting in the formation of DC271.
Industrial Production Methods
Industrial production of DC271 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:
Reaction Temperature and Time: Precise control of temperature and reaction time to ensure complete conversion of reactants.
Purification: Use of chromatographic techniques to purify the final product and remove impurities.
Quality Control: Rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
DC271 undergoes various chemical reactions, including:
Oxidation: DC271 can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert DC271 into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group in DC271 with another, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of DC271 can yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives .
Applications De Recherche Scientifique
DC271 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in retinoid assays to study retinoid signaling pathways.
Biology: Employed in cellular studies to investigate the role of retinoic acid in cell differentiation and proliferation.
Medicine: Potential therapeutic applications in treating diseases related to retinoid signaling, such as certain cancers and skin disorders.
Industry: Utilized in the development of new retinoid-based drugs and diagnostic tools .
Mécanisme D'action
DC271 exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This binding facilitates the translocation of ATRA into the nucleus, where it can regulate gene expression by activating or repressing specific target genes. The molecular targets and pathways involved include:
RAR/RXR Heterodimers: DC271 binds to RAR/RXR heterodimers, which then bind to retinoic acid response elements (RAREs) in the DNA.
Gene Regulation: Activation of RAR/RXR heterodimers leads to the transcription of genes involved in cell differentiation, proliferation, and apoptosis
Comparaison Avec Des Composés Similaires
DC271 is unique among retinoids due to its specific binding affinity and fluorescent properties. Similar compounds include:
All-trans-retinoic acid (ATRA): An endogenous retinoid with similar biological effects but different binding properties.
EC23: A synthetic retinoid with comparable cellular effects but distinct chemical structure.
9-cis-retinoic acid: Another retinoid with similar receptor binding but different biological activity .
Propriétés
Formule moléculaire |
C23H25NO2 |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
4-[2-(4,4-dimethyl-1-propan-2-yl-2,3-dihydroquinolin-6-yl)ethynyl]benzoic acid |
InChI |
InChI=1S/C23H25NO2/c1-16(2)24-14-13-23(3,4)20-15-18(9-12-21(20)24)6-5-17-7-10-19(11-8-17)22(25)26/h7-12,15-16H,13-14H2,1-4H3,(H,25,26) |
Clé InChI |
OCMSZODRCJAGHL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCC(C2=C1C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


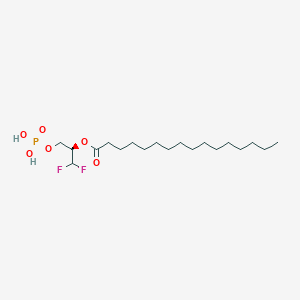

![Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)-,monosodium salt](/img/structure/B12371058.png)
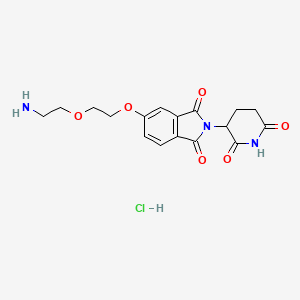
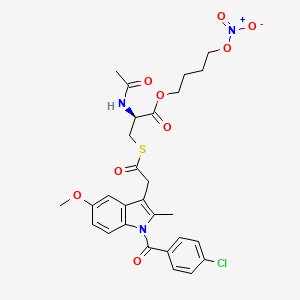
![(2R,3S)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-(4-methylpiperazin-1-yl)pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,29-tetrazahexacyclo[17.5.2.12,5.19,13.110,12.022,26]nonacosa-1(25),2,5(29),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide](/img/structure/B12371081.png)
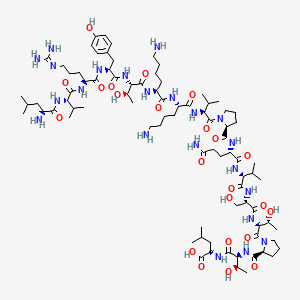
![(1R,6R,9S,12S,15S,18S,21S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-18,21-bis(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-45-(hydroxymethyl)-12,42-bis(1H-imidazol-4-ylmethyl)-27,33-dimethyl-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontane-6-carboxamide](/img/structure/B12371095.png)
![[1-13Cglc]Lactose (monohydrate)](/img/structure/B12371108.png)
![[(3R,4aR,5S,6R,6aR,10R,10aS,10bR)-5-hydroxy-4a,6a,7,10b-tetramethyl-2'-oxo-6-(pyridine-3-carbonyloxy)spiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] pyridine-3-carboxylate](/img/structure/B12371117.png)
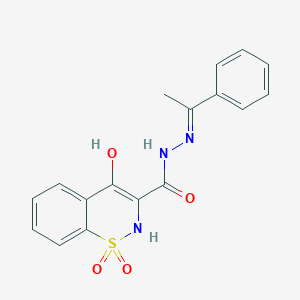
![4-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide](/img/structure/B12371121.png)
![methyl N-[(Z,7S)-8-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-7-hydroxy-8-methyl-3-methylidenenon-4-enyl]carbamate](/img/structure/B12371122.png)
